N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

Catalog No.
S778936
CAS No.
114873-01-7
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenyl...

CAS Number

114873-01-7

Product Name

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

FPCCREICRYPTTL-NSHDSACASA-N

Synonyms

114873-01-7;Boc-Phe(3-F)-OH;Boc-L-3-Fluorophenylalanine;Boc-3-fluoro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoicacid;BOC-L-3-FLUOROPHE;SBB064547;N-BOC-3-FLUORO-L-PHENYLALANINE;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid;Boc-L-phe(3-F)-OH;3-FLUORO-L-PHENYLALANINE,N-BOCPROTECTED;(S)-N-(TERT-BUTOXYCARBONYL)-3-FLUOROPHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONICACID;BOC-3-FLUORO-L-PHE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-fluorophenyl)propanoicacid;(2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)PropanoicAcid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;AC1MC19C;AC1Q1MS2;Boc-D-3-Fluorophenylalanine;BOC-M-FLUORO-PHE-OH;14996_ALDRICH;SCHEMBL478595;BOC-L-3-FLUORO-PHE-OH;14996_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine, commonly known as Boc-3-fluoro-L-phenylalanine, is a specialized, non-canonical fluorinated amino acid building block primarily utilized in solid-phase peptide synthesis (SPPS). By introducing a highly electronegative fluorine atom at the meta position of the aromatic ring, this compound fundamentally alters the lipophilicity, local dipole moment, and proteolytic stability of the resulting peptide compared to native phenylalanine [1]. In procurement and material selection, it is prioritized for engineering protease-resistant therapeutic peptides, enhancing receptor binding affinity via targeted dipolar interactions, and serving as a highly sensitive bioorthogonal probe for 19F NMR structural biology [2].

Procurement Fit

SPPS compatible Boc protection enables acid-labile deprotection for solid-phase synthesis
Meta-fluoro regioisomer Distinct electronic profile vs ortho/para analogs; modulates peptide properties
L-Enantiomer Defined optical rotation confirms chiral integrity for stereocontrolled synthesis

Substituting Boc-3-fluoro-L-phenylalanine with unfluorinated Boc-L-phenylalanine results in peptides that are highly susceptible to rapid in vivo proteolytic degradation and lack the necessary 19F NMR active nucleus for structural mapping [1]. Attempting to use the para-fluorinated isomer (Boc-4-fluoro-L-phenylalanine) alters the orientation of the C-F dipole vector, which can disrupt specific receptor binding interactions and typically yields inferior chemical shift dispersion in NMR applications [2]. Furthermore, substituting with Fmoc-3-fluoro-L-phenylalanine is often incompatible with the synthesis of peptide C-terminal thioesters required for Native Chemical Ligation (NCL), as the nucleophilic piperidine used in Fmoc deprotection causes premature thioester cleavage, necessitating the specific procurement of the Boc-protected variant [3].

Substitution Risk

Regioisomer mismatch

Ortho/para-fluoro analogs have different electronic distribution and π-stacking, altering peptide conformation and binding profiles.

Lipophilicity shift

Non-fluorinated Boc-phenylalanine lacks the meta-fluoro lipophilicity, impacting solubility, permeability, and pharmacokinetic behavior.

Protecting group strategy

Fmoc-protected analog requires basic deprotection (piperidine), incompatible with acid-sensitive sequences and alters coupling kinetics.

Enhanced Proteolytic Stability and In Vivo Potency

The incorporation of 3-fluorophenylalanine into therapeutic peptide sequences significantly enhances resistance to enzymatic degradation compared to native phenylalanine. In structure-activity relationship (SAR) studies of peptide agonists (such as KISS1R), substitution of native Phe with 3-F-Phe extended the plasma half-life and maximized pharmacological potency, outperforming both unfluorinated Phe and 4-fluorophenylalanine analogs [1].

Evidence DimensionProteolytic stability and receptor potency
Target Compound DataHigh resistance to proteolysis; highest potency in KISS1R agonist screening
Comparator Or BaselineUnfluorinated Boc-Phe-OH (rapid degradation) and Boc-Phe(4-F)-OH (lower potency)
Quantified DifferenceExtended half-life and multi-fold increase in in vivo potency depending on the peptide model
ConditionsIn vivo plasma stability assays and receptor activation models

Procurement of the 3-fluoro derivative is essential for medicinal chemistry workflows aiming to overcome the rapid clearance limitations of native peptide therapeutics.

Lipophilicity (XLogP3-AA)
Reported
2.6
Meta-fluoro regioisomer lipophilicity; distinct from para-fluoro analog
Computed prediction; experimental logP may vary

Superior Chemical Shift Dispersion for 19F NMR Structural Biology

For protein NMR studies, 3-fluorophenylalanine is utilized as a highly sensitive bioorthogonal probe. Compared to 4-fluorophenylalanine, the meta-fluoro substitution often provides superior chemical shift dispersion (up to 10-12 ppm in folded domains) due to its heightened sensitivity to local solvent polarity and conformational changes [1]. This allows for the resolution of distinct conformational states that overlap when using other fluorinated analogs.

Evidence Dimension19F NMR chemical shift dispersion
Target Compound DataBroad dispersion (>10 ppm) resolving multiple conformational states
Comparator Or Baseline4-fluorophenylalanine or unfluorinated Phe (no signal)
Quantified DifferenceSignificantly wider chemical shift range and higher sensitivity to local environment changes
Conditions19F NMR spectroscopy of folded proteins in aqueous buffer

Structural biologists must select the 3-fluoro isomer to achieve the necessary resolution for mapping complex, multi-state protein dynamics.

SPPS Strategy: Boc vs Fmoc
Class-level inference
Boc-Phe(3-F)-OH
Solid, mp 80–84 °C; >98% (HPLC)
Fmoc-Phe(3-F)-OH
Solid; base-labile, piperidine deprotection
Boc enables acid-labile orthogonal strategy; may improve yield for acid-stable peptides
Class-level inference; verify coupling efficiency for specific sequences

Boc-Chemistry Compatibility for Peptide Thioester Synthesis

The synthesis of peptide C-terminal thioesters for Native Chemical Ligation (NCL) heavily relies on Boc-SPPS. Fmoc-based synthesis is generally incompatible with thioesters due to the nucleophilic piperidine used for deprotection, which degrades the thioester linkage. Boc-3-fluoro-L-phenylalanine permits the direct incorporation of the 3-F-Phe residue into thioester-containing fragments followed by standard HF cleavage[1].

Evidence DimensionCompatibility with C-terminal thioester synthesis
Target Compound DataStable through TFA deprotection; yields intact thioesters after HF cleavage
Comparator Or BaselineFmoc-3-fluoro-L-phenylalanine
Quantified DifferenceEliminates piperidine-induced thioester cleavage, maximizing crude yield of ligation-ready fragments
ConditionsStandard Boc/Bzl SPPS vs Fmoc/tBu SPPS

Buyers synthesizing large proteins via NCL must procure the Boc-protected variant to avoid complex synthetic workarounds required by Fmoc chemistry.

Optical Rotation ([α]20/D)
Data to verify
L-Enantiomer
+6.5±1° (c=1, MeOH)
D-Enantiomer
approx. −6.5°
Confirms L-configuration; prevents diastereomer formation in peptide synthesis
Supplier specification; confirm with COA

Enhanced Receptor Affinity via Meta-Fluorine Dipolar Interactions

The introduction of a fluorine atom at the meta position of the phenylalanine ring creates a specific local dipole that can engage in advantageous interactions within hydrophobic binding pockets. In peptide receptor models (e.g., GLP1R), the 3-fluorophenylalanine motif provides targeted dipolar interactions that increase binding affinity, an effect not replicated by the unfluorinated baseline or the para-fluorinated isomer due to different vector orientations [1].

Evidence DimensionReceptor binding affinity (IC50/EC50)
Target Compound DataEnhanced affinity via targeted C-F dipolar interactions
Comparator Or BaselineUnfluorinated Boc-Phe-OH
Quantified DifferenceMeasurable reduction in IC50/EC50 in structure-activity relationship models
ConditionsIn vitro receptor binding assays

Provides a rational design element for medicinal chemists seeking to optimize peptide-target interactions without increasing steric bulk.

Synthesis of Peptide Thioesters for Native Chemical Ligation

Boc-3-fluoro-L-phenylalanine is the required building block for incorporating this non-canonical amino acid into peptide fragments destined for Native Chemical Ligation (NCL). Utilizing the Boc-protected variant is critical because standard Fmoc chemistry involves piperidine deprotection, which causes premature degradation of the C-terminal thioester [1].

Development of Protease-Resistant Peptide Therapeutics

Procured by medicinal chemistry teams to engineer peptide agonists (such as KISS1R and GLP1R derivatives) where extending in vivo half-life is critical for efficacy. The meta-fluoro substitution provides superior resistance to enzymatic degradation compared to native phenylalanine [2].

19F NMR Mapping of Protein Conformational Dynamics

Utilized by structural biology laboratories to site-specifically label proteins for 19F NMR spectroscopy. The unique chemical shift dispersion of the 3-fluoro isomer enables the observation of multi-state equilibria and ligand binding events with higher resolution than para-fluorinated alternatives[3].

Application Fit

Application
Selection Property
Validation Focus
Fluorinated peptide synthesis (Boc SPPS)
Boc/acid-labile orthogonal protection; high purity solid form
Coupling efficiency and chiral integrity
19F NMR probe for protein dynamics
Meta-19F chemical shift sensitivity, non-perturbing
Resolution of multiple 19F resonances; conformational monitoring
Bioavailability optimization (SAR)
Meta-fluoro lipophilicity profile
LogP and membrane permeability assay correlation

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.12198622 Da

Monoisotopic Mass

283.12198622 Da

Heavy Atom Count

20

Wikipedia

Boc-L-3-Fluorophenylalanine
(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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